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Abstract: This document provides detailed experimental procedures for the total synthesis of
(x)-Conolidine, a potent non-opioid analgesic alkaloid. Two prominent synthetic routes are
presented: the first de novo total synthesis reported by Tarselli et al. (Micalizio's group) in 2011
and a more recent, concise six-step synthesis developed by Chen et al. in 2019. This guide
includes step-by-step protocols, quantitative data summarized in tables, and visual diagrams of
the synthetic workflows to aid in the replication and further development of these synthetic
strategies.

Introduction

Conolidine is a pentacyclic indole alkaloid isolated from the bark of Tabernaemontana
divaricata. Its unigue structure and potent analgesic properties, which are believed to act
through a non-opioid pathway, have made it a significant target for synthetic chemists. The total
synthesis of conolidine not only provides access to the natural product for further biological
studies but also opens avenues for the creation of novel analogs with potentially improved
therapeutic profiles. This document outlines two key total syntheses of (+)-conolidine.

Six-Step Total Synthesis of (*)-Conolidine (Chen et
al., 2019)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15126589?utm_src=pdf-interest
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This concise and efficient synthesis achieves the construction of (£)-conolidine in six steps

with an overall yield of 19%.[1] Key transformations include a gold(l)-catalyzed Conia-ene
reaction and a Pictet-Spengler reaction.[1]

Experimental Workflow
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Synthesis of Key Intermediate (Alkynyl Ketone)

N-Tosylindole N-Tosylpyrrolidone

n-BuLi, THF
-78°C to -15°C, 4h
48% yield

Sulfonamide Intermediate

1-bromo-2-butyne, K2CO3
CH3CN, 80°C
94% yield

Alkynyl Ketone

iPSOTf, 2,6-lutidine
35°C, 5h
97% yield
Core Assembly and Final Product Formation

Silyl Enol Ether

[JohnPhosAu(CH3CN)]SbF6
H20, Toluene, 60°C, 2h
73% yield

Cyclized Intermediate

Sodium naphthalenide
THF, -78°C
86% yield

Deprotected Amine

(CH20)n, TFA
CH3CN, reflux, 2h
82% yield

(x)-Conolidine

Click to download full resolution via product page

Caption: Six-step synthesis of (x)-Conolidine by Chen et al. (2019).
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Experimental Protocols

Step 1: Synthesis of the Sulfonamide Intermediate

e To a solution of N-tosylindole (1.4 equiv) in anhydrous THF at -78°C under an inert
atmosphere, add n-butyllithium (1.5 equiv) dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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e Cool the mixture to -30°C and add a solution of N-tosylpyrrolidone (1.0 equiv) in THF.
» Allow the reaction to slowly warm to -15°C over 4 hours.

e Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl
acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to afford the sulfonamide
intermediate (48% vyield).

Step 2: Synthesis of the Alkynyl Ketone

e To a solution of the sulfonamide intermediate from Step 1 in acetonitrile, add potassium
carbonate (3.0 equiv) and 1-bromo-2-butyne (1.3 equiv).

» Heat the mixture to 80°C and stir for 10-12 hours.

» Cool the reaction to room temperature, filter, and concentrate the filtrate.

» Purify the residue by column chromatography to yield the alkynyl ketone (94% vyield).
Step 3: Formation of the Silyl Enol Ether

o To a solution of the alkynyl ketone from Step 2 in a suitable solvent, add 2,6-lutidine (3.0
equiv).

o Add triisopropylsilyl trifluoromethanesulfonate (TiPSOTTf) (6.0 equiv) and stir the mixture at
35°C for 5 hours.

e Quench the reaction and extract the product.

e Dry the organic phase, concentrate, and purify by chromatography to obtain the silyl enol
ether (97% vyield, E/Z = 8:92).

Step 4: Gold(l)-Catalyzed Conia-ene Reaction
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» To a solution of the silyl enol ether from Step 3 in toluene, add water (1.0 equiv) and
[JohnPhosAu(CHsCN)]SbFe (10 mol%).

e Heat the reaction mixture to 60°C for 2 hours.

e Cool to room temperature and purify the crude product directly by column chromatography to
yield the cyclized intermediate (73% yield).

Step 5: Deprotection of the Amine

In a flask under an inert atmosphere, prepare a solution of sodium naphthalenide in THF.

Cool the solution to -78°C and add a solution of the cyclized intermediate from Step 4 in THF.

Stir the reaction at -78°C for the appropriate time until completion.

Quench the reaction and work up to isolate the deprotected amine (86% yield).

Step 6: Pictet-Spengler Reaction to (£)-Conolidine

To a solution of the deprotected amine from Step 5 in acetonitrile, add paraformaldehyde
((CHz20)n) and trifluoroacetic acid (TFA).

Reflux the mixture for 2 hours.

Cool the reaction, neutralize, and extract the product.

Purify by column chromatography to afford (z)-Conolidine (82% yield).

First de Novo Total Synthesis of (¥)-Conolidine
(Tarselli et al., 2011)

The pioneering total synthesis of (x)-conolidine was achieved in nine steps with an overall
yield of 18%.[2] This route established the first synthetic access to this rare alkaloid. While the
detailed experimental procedures from the supplementary information were not available in the
search results, a high-level overview of the synthetic strategy is presented below.
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Synthetic Workflow Overview
(Commercially Available)
Starting Material

Multi-step sequence

Intermediate 1

Functional group
manipulations

Intermediate 2

Formation of
cyclization substrate

(Key Cyclization Precursor)

Key Cyclization Reaction

(Azabicyclo[4.2.2]decane Core)

Final transformations
(e.g., reaction with formaldehyde)

(x)-Conolidine

Click to download full resolution via product page

Caption: High-level overview of the nine-step synthesis of (+)-Conolidine.

Quantitative Data Summary
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Synthesis Stage Number of Steps Overall Yield (%)
Tarselli et al. (2011) 9 18
Conclusion

The total syntheses of (x)-Conolidine by the Micalizio and Chen groups represent significant
achievements in natural product synthesis. The earlier work by Tarselli et al. provided the first
synthetic route to this important molecule, enabling its initial pharmacological evaluation. The
more recent synthesis by Chen et al. offers a more concise and efficient pathway, which may
facilitate the production of larger quantities of conolidine and its analogs for further drug
discovery and development efforts. The detailed protocols and data provided herein are
intended to serve as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31686504/
https://www.mdpi.com/1420-3049/27/21/7586
https://www.mdpi.com/1420-3049/27/21/7586
https://www.benchchem.com/product/b15126589#total-synthesis-of-conolidine-experimental-procedures
https://www.benchchem.com/product/b15126589#total-synthesis-of-conolidine-experimental-procedures
https://www.benchchem.com/product/b15126589#total-synthesis-of-conolidine-experimental-procedures
https://www.benchchem.com/product/b15126589#total-synthesis-of-conolidine-experimental-procedures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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